molecular formula C19H25NO2 B14172546 alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol CAS No. 4150-90-7

alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol

Cat. No.: B14172546
CAS No.: 4150-90-7
M. Wt: 299.4 g/mol
InChI Key: SSIVYBUSZDMBEQ-UHFFFAOYSA-N
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Description

Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a dimethylamino group, a methylethyl group, and a methoxy-benzhydrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . This reaction is followed by further modifications to introduce the methoxy and benzhydrol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

4150-90-7

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-ol

InChI

InChI=1S/C19H25NO2/c1-15(14-20(2)3)19(21,16-8-6-5-7-9-16)17-10-12-18(22-4)13-11-17/h5-13,15,21H,14H2,1-4H3

InChI Key

SSIVYBUSZDMBEQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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